

## In Vitro Pharmacological Profile of Envudeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Envudeucitinib** (formerly known as ESK-001) is a next-generation, orally bioavailable, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2] By selectively targeting TYK2, **Envudeucitinib** aims to correct immune dysregulation implicated in a range of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus (SLE), while minimizing off-target effects associated with broader JAK inhibition.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of **Envudeucitinib**, focusing on its kinase selectivity, cellular activity, and the experimental methodologies used for its characterization.

### **Mechanism of Action: Allosteric Inhibition of TYK2**

**Envudeucitinib** employs a distinct mechanism of allosteric inhibition. Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain (JH1), **Envudeucitinib** binds to the regulatory pseudokinase domain (JH2) of TYK2.[4] This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling. This allosteric mode of action is the basis for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]



# Data Presentation: Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative in vitro pharmacological data for **Envudeucitinib** and a representative selective allosteric TYK2 inhibitor.

Table 1: In Vitro Potency and Selectivity of **Envudeucitinib** Against the JAK Family

| Target Kinase | Assay Type                   | IC50 (nM) | Selectivity vs.<br>TYK2 |
|---------------|------------------------------|-----------|-------------------------|
| TYK2          | Human Whole Blood<br>(IFNα)  | 104       | -                       |
| TYK2          | Human Whole Blood<br>(IL-12) | 149       | -                       |
| JAK1/JAK3     | Human Whole Blood<br>(IL-2)  | >30,000   | >201-288 fold           |
| JAK2          | Human Whole Blood<br>(TPO)   | >30,000   | >201-288 fold           |

Data sourced from Alumis presentation on the Pharmacokinetic and Pharmacodynamic Characteristics of ESK-001.[1]

Table 2: Representative Kinome Selectivity of a Novel Allosteric TYK2 Inhibitor (ATMW-DC)

As comprehensive kinome scan data for **Envudeucitinib** is not publicly available, the following data for another potent and selective allosteric TYK2 inhibitor, ATMW-DC, is presented as a representative example of the selectivity profile of this class of compounds.



| Assay Type          | Parameter                   | Value |
|---------------------|-----------------------------|-------|
| Biochemical Binding | TYK2-JH2 IC50               | 12 pM |
| JAK1-JH2            | >350-fold selectivity       |       |
| JAK2-JH2            | >350-fold selectivity       | _     |
| JAK3-JH2            | >350-fold selectivity       |       |
| Kinome Panel        | Partition Index (PTYK2-JH2) | 0.98  |

Data sourced from a 2023 publication in Annals of the Rheumatic Diseases.[5] A partition index close to 1.0 indicates a high degree of selectivity for the target kinase over other kinases in the panel.

### **Experimental Protocols**

Detailed methodologies for the key in vitro experiments are provided below.

## Protocol 1: Biochemical Kinase Inhibition Assay (Representative)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase, such as the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the concentration of **Envudeucitinib** required to inhibit 50% of TYK2 binding activity in a biochemical assay.

#### Materials:

- Recombinant human TYK2 enzyme
- LanthaScreen™ Eu-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Kinase Buffer



- Envudeucitinib (serial dilutions)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

#### Procedure:

- Reagent Preparation: Prepare serial dilutions of Envudeucitinib in kinase buffer. Prepare a
  mixture of the TYK2 enzyme and the Eu-anti-tag antibody in kinase buffer.
- Assay Plate Setup: To the wells of a 384-well plate, add 5 μL of the serially diluted
   Envudeucitinib or vehicle control.
- Enzyme/Antibody Addition: Add 5 μL of the TYK2 enzyme/antibody mixture to each well.
- Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a fourparameter logistic model to determine the IC50 value.

## Protocol 2: Cellular Phospho-STAT1 (pSTAT1) Inhibition Assay in Human Whole Blood

This protocol details a flow cytometry-based assay to measure the functional inhibition of TYK2-mediated signaling in a physiologically relevant matrix.

Objective: To determine the IC50 of **Envudeucitinib** for the inhibition of IFN $\alpha$ -induced STAT1 phosphorylation in human whole blood.

#### Materials:



- Freshly collected human whole blood (anticoagulated with, for example, EDTA)
- **Envudeucitinib** (serial dilutions in DMSO)
- Recombinant human Interferon-alpha (IFNα)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., BD Cytofix™)
- Permeabilization Buffer (e.g., BD Perm™ III)
- · Fluorochrome-conjugated antibodies:
  - Anti-CD45 (for leukocyte gating)
  - Anti-CD3 (for T-cell gating)
  - Anti-pSTAT1 (Y701)
- Flow cytometer

#### Procedure:

- Inhibitor Pre-incubation: Aliquot 100 μL of whole blood into flow cytometry tubes. Add serial dilutions of Envudeucitinib or a vehicle control (DMSO) to the respective tubes and incubate for 1 hour at 37°C.
- Cytokine Stimulation: Add IFNα to a final concentration of 100 ng/mL to all tubes except the unstimulated control. Incubate for 15-30 minutes at 37°C.
- Fixation: Immediately following stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube to stop the reaction. Incubate for 10 minutes at 37°C.
- Permeabilization and Red Blood Cell Lysis: Add 1 mL of cold Permeabilization Buffer and vortex gently. Incubate on ice for 30 minutes. This step also lyses red blood cells.
- Washing: Wash the cells twice with PBS containing 2% Fetal Bovine Serum.



- Antibody Staining: Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (anti-CD45, anti-CD3, and anti-pSTAT1) and incubate for 30-60 minutes at room temperature in the dark.
- Washing and Resuspension: Wash the cells once more and resuspend the final cell pellet in PBS.
- Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.
- Data Analysis: Gate on the CD45-positive, CD3-positive T-lymphocyte population. Determine
  the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Calculate
  the percent inhibition of pSTAT1 phosphorylation relative to the IFNα-stimulated control and
  determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor
  concentration.

# Mandatory Visualizations Signaling Pathway of TYK2 Inhibition by Envudeucitinib





Click to download full resolution via product page





Caption: **Envudeucitinib** allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

## Experimental Workflow for Cellular pSTAT1 Inhibition Assay









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alumis.com [alumis.com]
- 2. alumis.com [alumis.com]
- 3. Envudeucitinib for SLE | Alumis Inc. [alumis.com]
- 4. assayquant.com [assayquant.com]
- 5. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [In Vitro Pharmacological Profile of Envudeucitinib: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15614739#pharmacological-profile-of-envudeucitinib-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com